molecular formula C21H21ClFNOS B6072924 N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide

N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide

Katalognummer B6072924
Molekulargewicht: 389.9 g/mol
InChI-Schlüssel: YRZWLPHDFSDRIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide, also known as TAK-875, is a novel and selective agonist of the G protein-coupled receptor 40 (GPR40). GPR40 is a receptor found on pancreatic beta cells and is involved in glucose-stimulated insulin secretion. TAK-875 has been investigated as a potential treatment for type 2 diabetes mellitus.

Wirkmechanismus

N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide is a selective agonist of GPR40, a receptor found on pancreatic beta cells. Activation of GPR40 by N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide leads to an increase in intracellular calcium levels, which in turn stimulates insulin secretion from the beta cells. N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide has been shown to be more selective for GPR40 than existing treatments for type 2 diabetes mellitus, which target multiple receptors.
Biochemical and Physiological Effects:
In addition to its effects on insulin secretion, N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide has been shown to have other biochemical and physiological effects. In preclinical studies, N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide was found to improve glucose tolerance and reduce body weight in rodent models of type 2 diabetes mellitus. N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide has also been shown to have anti-inflammatory effects in vitro and in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide has several advantages for use in lab experiments. It is a selective agonist of GPR40, which allows for the study of the specific effects of GPR40 activation. N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide has also been shown to have a lower risk of hypoglycemia compared to existing treatments for type 2 diabetes mellitus, which allows for the study of the effects of glycemic control without the confounding effects of hypoglycemia. However, N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide has some limitations for use in lab experiments, including its relatively short half-life and the need for specialized equipment for its synthesis.

Zukünftige Richtungen

There are several future directions for research on N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide. One direction is to investigate the long-term safety and efficacy of N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide in patients with type 2 diabetes mellitus. Another direction is to investigate the effects of N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide on other metabolic pathways, such as lipid metabolism. Additionally, N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide could be investigated as a potential treatment for other metabolic disorders, such as obesity and metabolic syndrome. Finally, the development of more selective and potent agonists of GPR40 could lead to the development of more effective treatments for type 2 diabetes mellitus and other metabolic disorders.

Synthesemethoden

The synthesis of N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide has been described in several scientific publications. The method involves the reaction of 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid with 4-tert-butylphenylacetic acid in the presence of thionyl chloride and triethylamine. The resulting acid chloride is then reacted with N-(2-aminoethyl)-2-fluoro-4-methylbenzamide to yield N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide has been extensively studied in preclinical and clinical trials as a potential treatment for type 2 diabetes mellitus. In preclinical studies, N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide was found to improve glucose-stimulated insulin secretion in vitro and in vivo. In clinical trials, N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide was found to improve glycemic control in patients with type 2 diabetes mellitus, with a lower risk of hypoglycemia compared to existing treatments.

Eigenschaften

IUPAC Name

N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFNOS/c1-12(13-8-10-14(11-9-13)21(2,3)4)24-20(25)19-18(22)17-15(23)6-5-7-16(17)26-19/h5-12H,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZWLPHDFSDRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.